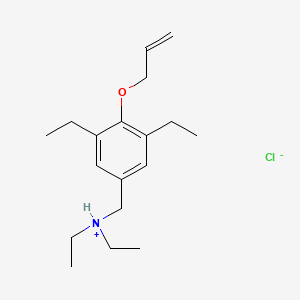
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine functional group, with additional allyloxy and tetraethyl substitutions. The hydrochloride form of this compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride typically involves the reaction of benzyl chloride with ammonia in an aqueous solution. This reaction can be catalyzed by various agents, including Raney nickel, to enhance the yield and efficiency . Another method involves the reduction of benzonitrile or the reductive amination of benzaldehyde .
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation of benzonitrile or the reaction of benzaldehyde with ammonia in the presence of hydrogen and catalysts . These methods are preferred due to their scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, and alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and benzyl ethers .
Aplicaciones Científicas De Investigación
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanamine: Similar in structure but lacks the allyloxy and tetraethyl substitutions.
Benzylamine: The parent compound without additional substitutions.
Aniline: Contains an amine group attached directly to a benzene ring, differing in structure and properties.
Uniqueness
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7192-70-3 |
|---|---|
Fórmula molecular |
C18H30ClNO |
Peso molecular |
311.9 g/mol |
Nombre IUPAC |
(3,5-diethyl-4-prop-2-enoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-6-11-20-18-16(7-2)12-15(13-17(18)8-3)14-19(9-4)10-5;/h6,12-13H,1,7-11,14H2,2-5H3;1H |
Clave InChI |
YUDLWFPFOIMWPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1OCC=C)CC)C[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


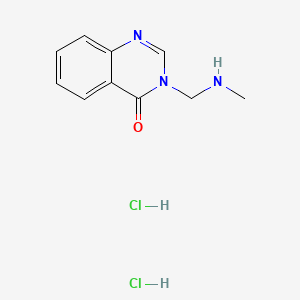
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

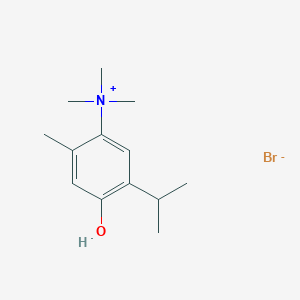
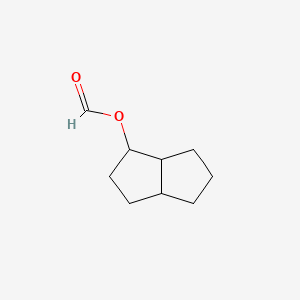
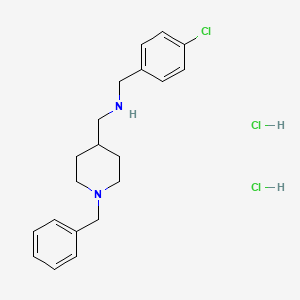
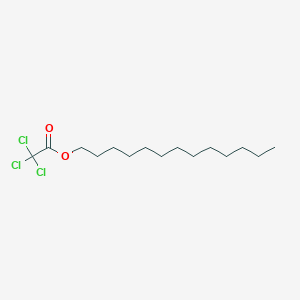
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
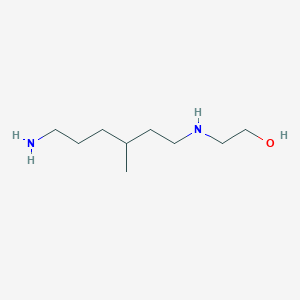
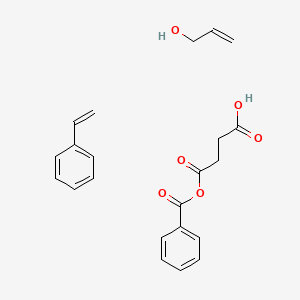
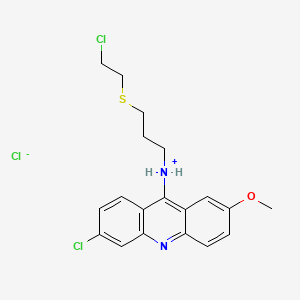
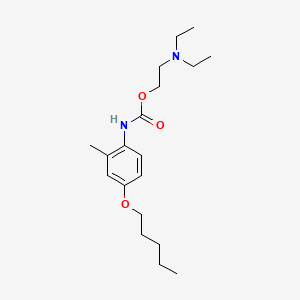
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
